Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-
Overview
Description
Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- is a selective inhibitor of the type 1 glycine transporter (GlyT1). This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and alcohol use disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- involves several steps. One common method includes the reaction of N-methylglycine with 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on glycine transport and its potential role in modulating neurotransmitter levels.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as schizophrenia and alcohol use disorder.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The compound exerts its effects by inhibiting the glycine transporter type 1 (GlyT1). This inhibition increases the synaptic concentration of glycine, which acts as a co-agonist at the NMDA receptor. Enhanced NMDA receptor activity is believed to contribute to the therapeutic effects observed in conditions like schizophrenia .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant that shares structural similarities but targets serotonin transporters.
N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]nitrous amide: Another compound with similar structural features but different pharmacological properties.
Uniqueness
Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- is unique due to its selective inhibition of GlyT1, which distinguishes it from other compounds that may target different transporters or receptors .
Properties
IUPAC Name |
2-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWQAWBTWNPFPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434722 | |
Record name | Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372198-80-6 | |
Record name | Org 24461 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372198806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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